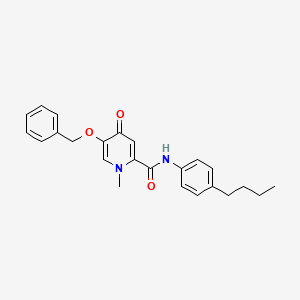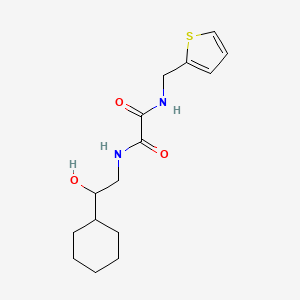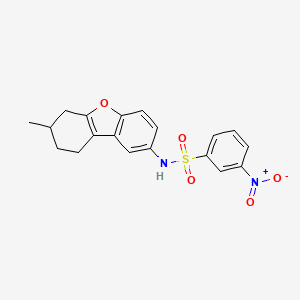
N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-nitrobenzenesulfonamide, commonly known as NTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NTB is a member of the sulfonamide family and has been studied for its ability to inhibit certain enzymes and proteins in the body.
Mechanism of Action
The mechanism of action of NTB involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, NTB has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, NTB can slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
NTB has a number of biochemical and physiological effects on the body. In addition to its ability to inhibit the activity of CAIX, NTB has also been shown to inhibit the activity of other enzymes and proteins, including carbonic anhydrase II (CAII) and human carbonic anhydrase XII (hCA XII). These enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using NTB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific effects of these enzymes and proteins on various physiological processes. However, there are also limitations to the use of NTB in lab experiments. For example, NTB may have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on NTB. One area of focus is the development of new cancer treatments that utilize NTB as a therapeutic agent. Another area of interest is the study of the biochemical and physiological effects of NTB on various organs and tissues in the body. Additionally, there is ongoing research into the synthesis of new analogs of NTB that may have improved therapeutic properties. Overall, the potential applications of NTB in scientific research are vast, and continued study of this compound is likely to yield valuable insights into a variety of physiological processes.
Synthesis Methods
The synthesis of NTB involves a multi-step process that begins with the reaction of 2-nitrobenzenesulfonamide and 2-methyl-1,3-cyclohexanedione in the presence of a base. This reaction produces a key intermediate compound that is then subjected to a series of further reactions to yield the final product, NTB. The synthesis of NTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
NTB has been studied extensively for its potential therapeutic applications in a variety of scientific fields. One area of research that has shown promise is in the development of new treatments for cancer. NTB has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes it a potentially useful tool in the fight against cancer.
properties
IUPAC Name |
N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-5-7-16-17-10-13(6-8-18(17)26-19(16)9-12)20-27(24,25)15-4-2-3-14(11-15)21(22)23/h2-4,6,8,10-12,20H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSPXXUNRKQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)


![3-Methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2902326.png)
![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)

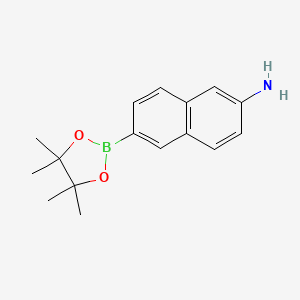
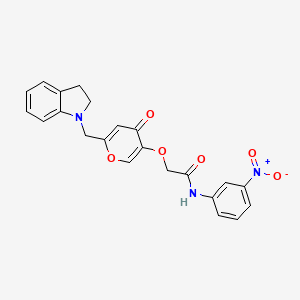
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)


